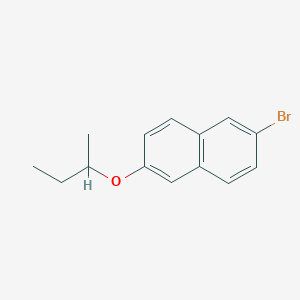

2-Bromo-6-(sec-butoxy)naphthalene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Bromo-6-(sec-butoxy)naphthalene” is a chemical compound with the CAS Number: 1492479-97-6 . It has a molecular weight of 279.18 . The compound is typically stored at temperatures between 2-8°C . It is a liquid at room temperature .

Physical And Chemical Properties Analysis

“this compound” has a density of 1.306±0.06 g/cm3 . Its boiling point is predicted to be 358.5±15.0 °C . The compound is a liquid at room temperature .

科学的研究の応用

Synthesis and Material Chemistry

2-Bromo-6-(sec-butoxy)naphthalene is an intermediate in the selective synthesis of bromo-substituted naphthalene derivatives, which are pivotal in material and supramolecular chemistry. For instance, core-substituted 1,4,5,8-naphthalene diimides (cNDIs), utilized in numerous research fields, can be derived from bromo-naphthalene derivatives. Efficient and practical methods have been developed to obtain these compounds, highlighting their importance in the synthesis of napnthalimide compounds for material applications (Z. Ping, 2012).

Electronic and Photonic Materials

The application of bromo-naphthalene derivatives extends to the synthesis of core-fluorinated naphthalene diimides (NDIs), which are strong electron acceptors used in organic field-effect transistors (OFETs). These fluorinated NDIs demonstrate significant n-channel field-effect character under ambient conditions, showcasing their potential in the development of electronic and photonic materials with high mobility and low-lying LUMO energy levels (Zhongyi Yuan et al., 2016).

Organic Synthesis and Catalysis

Further, this compound derivatives have been used in the metalation of naphthalenes at specific positions, affecting the regiochemistry of subsequent electrophilic trapping. This illustrates their role in organic synthesis, where the choice of reagent can direct the deprotonation and subsequent reaction pathway, contributing to the nuanced control over the synthesis of complex organic molecules (R. Ruzziconi et al., 2010).

Environmental and Hazardous Material Studies

Moreover, studies on the high-temperature pyrolysis of brominated phenols, serving as models for brominated hydrocarbon combustion, provide insights into the formation of brominated dioxins and other hazardous byproducts. These studies are crucial for understanding the environmental impact of disposing materials containing brominated flame retardants in incinerators or during accidental fires, underlining the importance of bromo-naphthalene derivatives in environmental science (Catherine S Evans & B. Dellinger, 2003).

Safety and Hazards

The safety information for “2-Bromo-6-(sec-butoxy)naphthalene” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and storing the compound in a locked up area .

特性

IUPAC Name |

2-bromo-6-butan-2-yloxynaphthalene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrO/c1-3-10(2)16-14-7-5-11-8-13(15)6-4-12(11)9-14/h4-10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPPOACCIQXPJQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=CC2=C(C=C1)C=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332843.png)

![8-Methyl-4-(thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332849.png)

![1,4-Dihydro-[1,2,4,5]tetrazine-3,6-dicarboxylic acid, disodium salt](/img/structure/B6332850.png)

![6-Fluoro-4H-benzo[1,3]dioxine-8-carboxylic acid amide](/img/structure/B6332891.png)